

Commercial Suppliers and Technical Guide for Benzyl (6-bromohexyl)carbamate

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Compound of Interest

Compound Name: **Benzyl (6-bromohexyl)carbamate**

Cat. No.: **B038270**

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For researchers, scientists, and drug development professionals, **Benzyl (6-bromohexyl)carbamate** serves as a critical bifunctional linker, enabling the strategic connection of molecules in various applications, including the development of antibody-drug conjugates (ADCs) and PROTACs. This guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability

A number of chemical suppliers offer **Benzyl (6-bromohexyl)carbamate**, providing researchers with access to this versatile reagent. The table below summarizes key information from prominent suppliers to facilitate easy comparison.

Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
TCI Chemicals	B5355	>98.0% (HPLC)	116784-97-5	C ₁₄ H ₂₀ BrNO ₂	314.22
LabSolutions	Not Specified	97%	116784-97-5	C ₁₄ H ₂₀ BrNO ₂	314.22
MedChemExpress	HY-134657	Not Specified	116784-97-5	C ₁₄ H ₂₀ BrNO ₂	314.22

Physicochemical Properties

- Synonyms: (6-Bromohexyl)carbamic Acid Benzyl Ester, 6-[N-(Carbobenzoxy)amino]hexyl Bromide, 6-(N-Cbz-amino)hexyl Bromide, 6-(N-Benzylloxycarbonylamino)hexyl Bromide[1][2]
- Appearance: White to almost white powder or crystals[1]
- Melting Point: 49.0 to 53.0 °C[1]
- Storage: Recommended to be stored at room temperature, in a cool and dark place.[1]

Synthesis of Benzyl (6-bromohexyl)carbamate

The synthesis of **Benzyl (6-bromohexyl)carbamate** is typically achieved through the N-protection of 6-bromohexylamine with a benzyloxycarbonyl (Cbz) group. This reaction is a standard procedure in organic synthesis for the protection of primary amines.

Experimental Protocol: N-Cbz Protection of 6-bromohexylamine

Materials:

- 6-bromohexylamine hydrobromide
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 6-bromohexylamine hydrobromide (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
- Cool the mixture to 0 °C in an ice bath with stirring.
- Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-20 hours.[\[1\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).[\[1\]](#)
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[\[1\]](#)
- Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.
- Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield **Benzyl (6-bromohexyl)carbamate** as a white solid.

Application: Alkylation of a Primary Amine

Benzyl (6-bromohexyl)carbamate is an excellent reagent for the introduction of a protected aminohexyl spacer. The bromo- functionality allows for the alkylation of various nucleophiles, such as primary amines, to form secondary amines.

Experimental Protocol: Alkylation of Benzylamine

Materials:

- **Benzyl (6-bromohexyl)carbamate**
- Benzylamine
- Triethylamine (TEA)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon atmosphere

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **Benzyl (6-bromohexyl)carbamate** (1.0 eq) and benzylamine (1.1 eq) in DMF.
- Add triethylamine (1.5 eq) to the solution to act as a base.
- Stir the reaction mixture at room temperature for 24-48 hours.

- Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by silica gel chromatography to yield the N-benzylated product.

Deprotection of the Cbz Group

A key feature of using **Benzyl (6-bromohexyl)carbamate** is the ability to deprotect the Cbz group to reveal a primary amine. This is commonly achieved through catalytic hydrogenolysis. [\[2\]](#)

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

- Cbz-protected amine
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
- Celite®

Procedure:

- Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
- Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium).
- Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

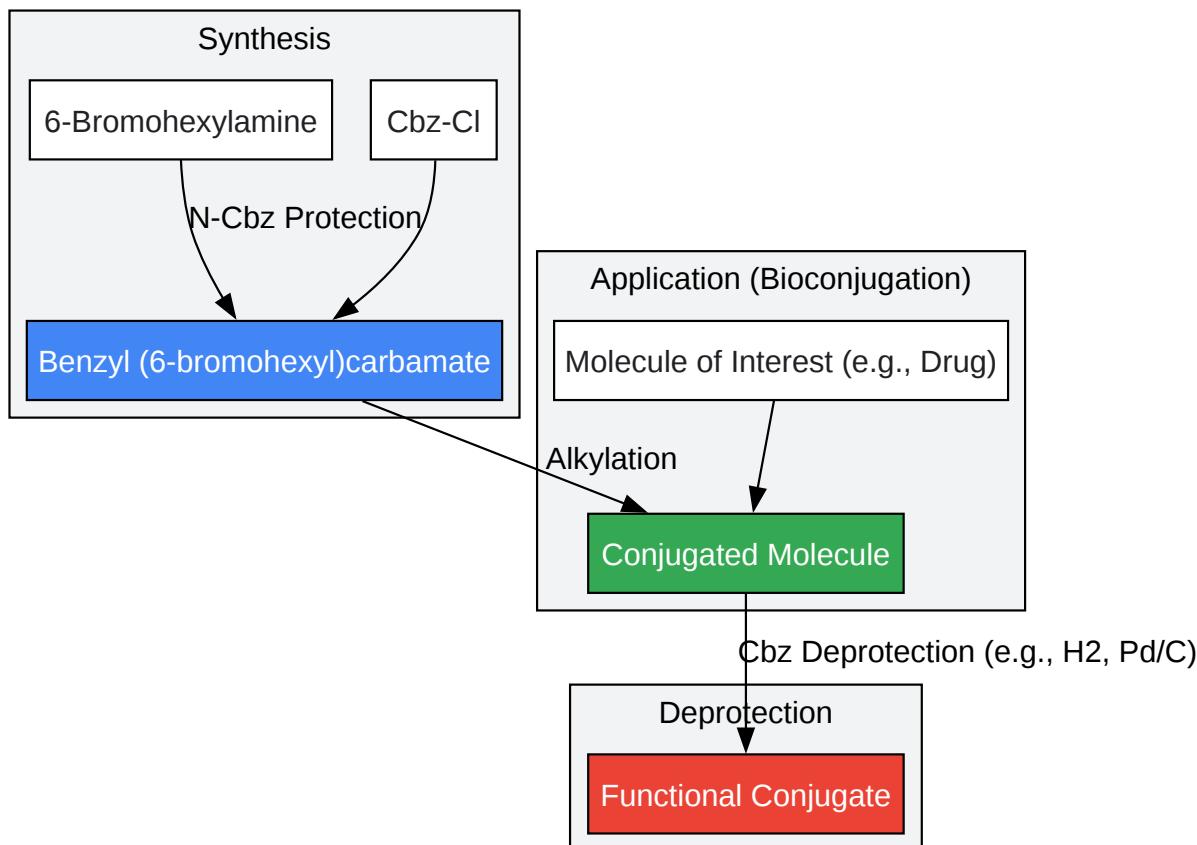
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst.
- Rinse the Celite® pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizing Workflows and Pathways

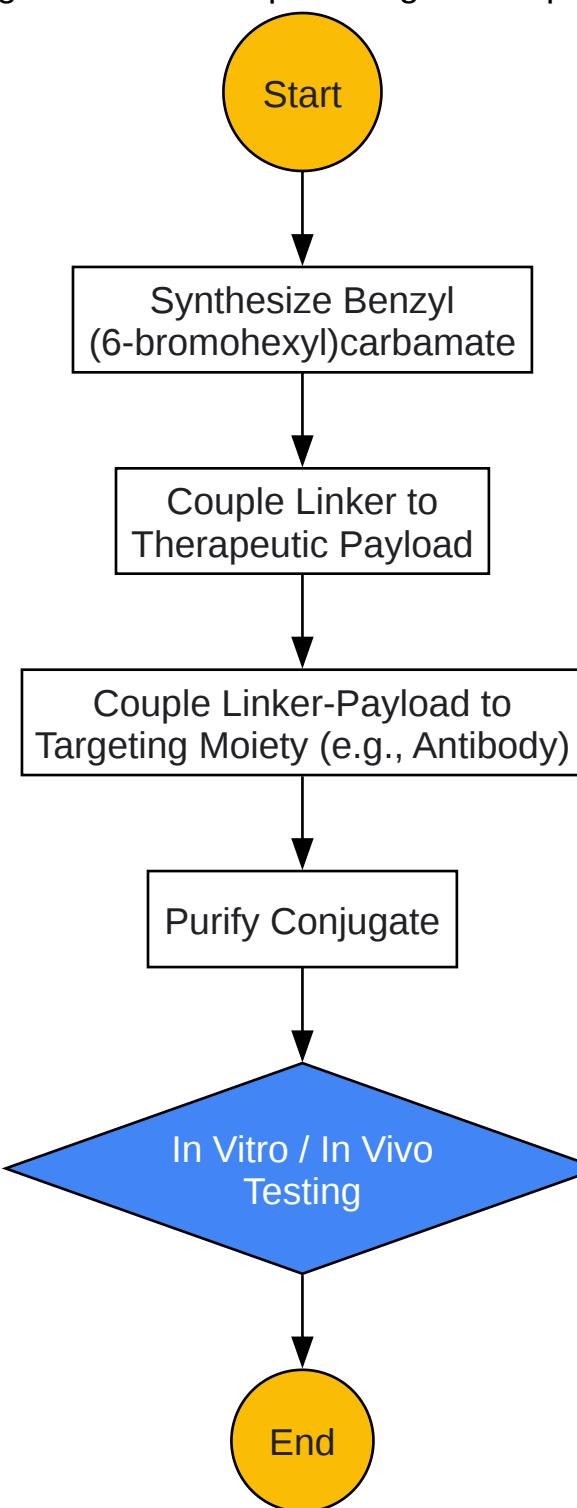
Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of **Benzyl (6-bromohexyl)carbamate** to its application in bioconjugation, followed by deprotection.

General Workflow for Benzyl (6-bromohexyl)carbamate



Logical Relationship in Drug Development

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References

- 1. total-synthesis.com [total-synthesis.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
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